molecular formula C25H25ClN2O2 B5208610 N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

Cat. No. B5208610
M. Wt: 420.9 g/mol
InChI Key: MLTCYVZPZAVKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various neurological disorders. This drug has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide involves the modulation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, such as calcium signaling, protein folding, and mitochondrial function. N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide acts as a sigma-1 receptor agonist, which enhances the activity of this protein and leads to downstream effects on various signaling pathways. This drug has been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels and NMDA receptors, which are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. This drug has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to reduce neuroinflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. This drug has shown good bioavailability and pharmacokinetic properties in preclinical studies, which makes it suitable for in vivo experiments. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has a well-defined mechanism of action, which makes it easier to design experiments to study its effects. However, one limitation of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the development of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide. One potential application of this drug is in the treatment of Alzheimer's disease, where it has shown promising results in preclinical studies. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Future studies should focus on optimizing the pharmacokinetic properties of this drug and conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders. This drug has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects. However, further studies are needed to evaluate its safety and efficacy in humans and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide involves several steps. The first step is the preparation of 3-chloro-3'-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxybenzylamine to produce the corresponding amide. Finally, the amide is converted into the piperidinecarboxamide by reacting it with piperidine under appropriate conditions. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this drug has shown promising results in improving cognitive function, reducing neuroinflammation, and enhancing synaptic plasticity. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects against oxidative stress and mitochondrial dysfunction.

properties

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c26-22-7-2-5-20(15-22)21-6-3-8-23(16-21)27-25(30)19-10-12-28(13-11-19)17-18-4-1-9-24(29)14-18/h1-9,14-16,19,29H,10-13,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCYVZPZAVKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)phenyl]-1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.